
4-Chloro-N-(cyclohexylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(cyclohexylmethyl)aniline is a chemical compound with the CAS Number: 127660-89-3 . It has a molecular weight of 223.75 . This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-(cyclohexylmethyl)aniline is represented by the linear formula: C13H18ClN . The InChI code for this compound is 1S/C13H18ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-N-(cyclohexylmethyl)aniline include a molecular weight of 223.75 . The compound should be stored at ambient temperature under argon .Scientific Research Applications
Photostability and Reactivity Studies
- Photostability and Photoheterolysis : 4-Chloroaniline and its derivatives demonstrate unique behaviors under light exposure. In nonpolar media like cyclohexane, they remain photostable, but in polar media, they undergo efficient photoheterolysis. This process results in the formation of phenyl cations, which further react to form various compounds, depending on the solvent properties (Guizzardi et al., 2001).
Synthesis and Chemical Reactions
Synthesis of 3H-Chlorohexidine Dihydrochloride : This compound is synthesized using 4-chloroaniline derivatives. The process involves condensation with dicyandiamide, leading to the formation of 3H-Chlorohexidine Dihydrochloride, a compound of interest in various applications (Drahowzal & Wiesinger, 1978).
Catalytic Hydrodechlorination and Hydrodenitrogenation : The catalytic behavior of 4-chloroaniline derivatives in water under ambient conditions is studied. These compounds participate in reactions leading to the complete dechlorination of 4-chloronitrobenzene, showcasing their potential in environmental applications (Pizarro et al., 2014).
Nonlinear Optical Materials : Aniline derivatives, including 4-chloro variants, show potential as nonlinear optical (NLO) materials. Their vibrational analysis and electronic structure have been studied to understand their suitability for NLO applications (Revathi et al., 2017).
Environmental Applications
Electrochemical Wastewater Treatment : Research on the electrochemical degradation of aniline and its chloro derivatives in wastewater treatment shows promising results. These compounds undergo decomposition, reducing pollution and environmental impact (Brillas et al., 1995).
Corrosion Inhibition in Industrial Applications : Aniline derivatives, including chloro variants, have been studied as corrosion inhibitors in different acidic mediums. Their adsorption on metal surfaces and efficiency in preventing corrosion highlight their potential in industrial settings (Daoud et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(cyclohexylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJFQASRVCXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

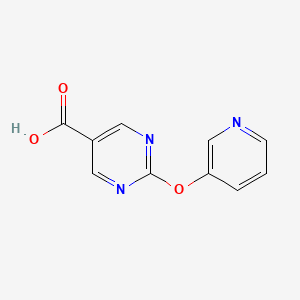

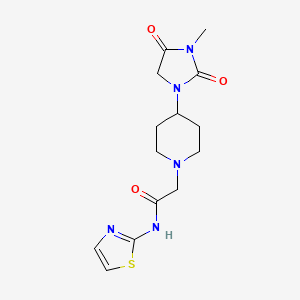
![N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2956266.png)
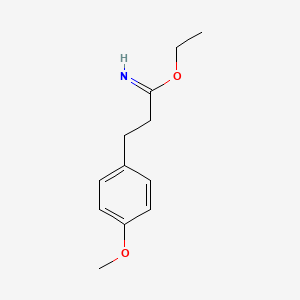
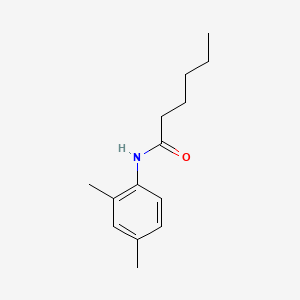
![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2956269.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)
![4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2956274.png)
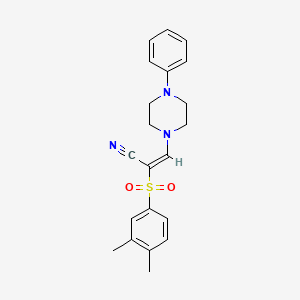
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2956279.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)
